![molecular formula C16H15N3O2S2 B5621799 N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5621799.png)
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
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Overview
Description
The compound "N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide" belongs to a class of chemicals known for their potential in various applications due to their unique molecular structures. This introduction provides a foundation for understanding its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of similar thiazole derivatives typically involves the cyclization of appropriate precursors in the presence of reagents that facilitate the formation of the thiazole ring. For example, a one-pot reductive cyclization method has been utilized for synthesizing related compounds, using sodium dithionite as a reductive agent in DMSO solvent (Bhaskar et al., 2019).
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized using techniques like IR, 1H-NMR, 13C-NMR, and LC-MS. These methods provide insights into the arrangement of atoms within the molecule and the presence of functional groups (Bhaskar et al., 2019).
properties
IUPAC Name |
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-9-14(23-10(2)17-9)15(20)19-16-18-12(8-22-16)11-6-4-5-7-13(11)21-3/h4-8H,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTYTRKEKSCBDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=NC(=CS2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
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